molecular formula C13H18ClNO4 B12483183 {[3-(4-Methoxyphenyl)-3-oxopropyl](methyl)amino}acetic acid hydrochloride

{[3-(4-Methoxyphenyl)-3-oxopropyl](methyl)amino}acetic acid hydrochloride

Cat. No.: B12483183
M. Wt: 287.74 g/mol
InChI Key: UCOAVZZUSWUJKI-UHFFFAOYSA-N
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Description

{3-(4-Methoxyphenyl)-3-oxopropylamino}acetic acid hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a methoxyphenyl group, an oxopropyl group, and an aminoacetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-(4-Methoxyphenyl)-3-oxopropylamino}acetic acid hydrochloride typically involves multiple steps. One common method includes the reaction of 4-methoxybenzaldehyde with methylamine and acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sodium borohydride or lithium aluminum hydride to facilitate the reduction process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

{3-(4-Methoxyphenyl)-3-oxopropylamino}acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated compounds such as bromoethane in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted aminoacetic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of {3-(4-Methoxyphenyl)-3-oxopropylamino}acetic acid hydrochloride involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylacetic acid
  • 3-(4-Methoxyphenyl)propionic acid
  • N-Methyl-4-methoxyphenylamine

Uniqueness

{3-(4-Methoxyphenyl)-3-oxopropylamino}acetic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H18ClNO4

Molecular Weight

287.74 g/mol

IUPAC Name

2-[[3-(4-methoxyphenyl)-3-oxopropyl]-methylamino]acetic acid;hydrochloride

InChI

InChI=1S/C13H17NO4.ClH/c1-14(9-13(16)17)8-7-12(15)10-3-5-11(18-2)6-4-10;/h3-6H,7-9H2,1-2H3,(H,16,17);1H

InChI Key

UCOAVZZUSWUJKI-UHFFFAOYSA-N

Canonical SMILES

CN(CCC(=O)C1=CC=C(C=C1)OC)CC(=O)O.Cl

Origin of Product

United States

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